[(2R)-2-methoxypropyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-methoxypropylamine hydrochloride is a chemical compound with the molecular formula C6H15NO·HCl. It is a derivative of amine, characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom. This compound is commonly used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methoxypropylamine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methoxypropylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of (2R)-2-methoxypropylamine hydrochloride often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as 2-methoxypropylamine and methyl iodide, are fed into the reactor, where the reaction takes place under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-methoxypropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted amines or other functionalized compounds .
Scientific Research Applications
(2R)-2-methoxypropylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of (2R)-2-methoxypropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(2R)-2-methoxypropylamine hydrochloride can be compared with other similar compounds, such as:
Methylamine hydrochloride: A simpler amine with a similar structure but lacking the methoxy group.
Ethylamine hydrochloride: Another amine with an ethyl group instead of a methoxy group.
Dimethylamine hydrochloride: A compound with two methyl groups attached to the nitrogen atom.
The uniqueness of (2R)-2-methoxypropylamine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
(2R)-2-methoxypropylamine hydrochloride, commonly referred to as (2R)-2-methoxypropylamine, is a chiral amine that plays a significant role in various biological and chemical applications. This compound is notable for its potential interactions with biological systems, influencing enzymatic activity, receptor binding, and metabolic pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
(2R)-2-methoxypropylamine hydrochloride is characterized by its chiral structure, which allows it to interact selectively with biological targets. The compound's basic amine functionality enables it to participate in nucleophilic substitutions and form hydrogen bonds with various biomolecules.
The biological activity of (2R)-2-methoxypropylamine is primarily mediated through its interactions with enzymes and receptors. The amine group can form ionic and hydrogen bonds, modulating the activity of these targets. For instance:
- Enzyme Interactions : The compound has been shown to influence enzyme kinetics, potentially acting as an inhibitor or activator depending on the specific enzyme involved.
- Receptor Binding : Its structural properties suggest that it may bind to various receptors, impacting signaling pathways related to neurotransmission and metabolic regulation .
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of (2R)-2-methoxypropylamine hydrochloride:
Case Studies
-
Inhibition of Phospholipase A2 :
- A study reported that (2R)-2-methoxypropylamine hydrochloride inhibited lysosomal phospholipase A2 (PLA2G15), which is crucial for lipid metabolism. This inhibition was correlated with the development of phospholipidosis in cellular models .
- Appetite Regulation :
- Metabolic Effects :
Properties
Molecular Formula |
C5H14ClNO |
---|---|
Molecular Weight |
139.62 g/mol |
IUPAC Name |
(2R)-2-methoxy-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(7-3)4-6-2;/h5-6H,4H2,1-3H3;1H/t5-;/m1./s1 |
InChI Key |
PXTPJTWXYQKSBR-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](CNC)OC.Cl |
Canonical SMILES |
CC(CNC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.